molecular formula C15H16N2O4 B1682489 N-(4-butylphenyl)-5-nitro-2-furancarboxamide

N-(4-butylphenyl)-5-nitro-2-furancarboxamide

Cat. No.: B1682489
M. Wt: 288.30 g/mol
InChI Key: QMVOHFICEFYHMK-UHFFFAOYSA-N
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Description

C-170 is a small-molecule inhibitor of stimulator of interferon genes (STING). It is known for its ability to bind to STING, inhibit its palmitoylation, and prevent the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1). This compound selectively reduces human and mouse STING-mediated interferon-beta reporter activity .

Mechanism of Action

Target of Action

The primary target of STING-IN-2 is the Stimulator of Interferon Genes (STING) protein. STING, encoded by the transmembrane protein STING1 (also known as TMEM173), plays a critical role in innate immunity against various infections . When activated, STING triggers a multifaceted immune response, including the induction of interferons (IFNs) and the activation of dendritic cells (DCs), cytotoxic T cells, and natural killer (NK) cells . Essentially, STING acts as a sentinel, detecting cytosolic nucleic acids (such as DNA) as danger signals.

Mode of Action

STING-IN-2 interacts with STING through a yet-to-be-fully-elucidated mechanism. At the initial stage of the STING pathway, the cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) synthase (cGAS) enzyme senses cytosolic nucleic acids, leading to the activation of STING-dependent IFN immune responses . This activation likely involves conformational changes in STING, which then triggers downstream signaling events.

Biochemical Pathways

Upon activation, STING-IN-2 stimulates a cascade of events. It promotes the maturation and migration of dendritic cells, primes cytotoxic T cells, and enhances natural killer cell responses . These pathways collectively contribute to the immune system’s ability to combat infections, including those caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

Result of Action

The molecular and cellular effects of STING-IN-2’s action include the activation of immune cells, particularly cytotoxic T cells. By enhancing immune responses, it may contribute to controlling viral infections and potentially serve as an antiviral vaccine adjuvant .

Action Environment

Environmental factors can influence STING-IN-2’s efficacy and stability Factors such as pH, temperature, and the presence of other molecules may impact its activity

: Rezabakhsh, A., Sadaie, M. R., Ala, A., Roosta, Y., Habtemariam, S., Sahebnasagh, A., & Khezri, M. R. (2024). STING agonists as promising vaccine adjuvants to boost immunogenicity against SARS-related coronavirus derived infection: possible role of autophagy. Cell Communication and Signaling, 22, 305. DOI:10.1186/s12964-024-01680-0

Biochemical Analysis

Biochemical Properties

N-(4-butylphenyl)-5-nitro-2-furancarboxamide interacts with the STING protein, an endoplasmic reticulum-anchored adaptor of the innate immunity best known to trigger pro-inflammatory cytokine expression in response to pathogen . The compound efficiently inhibits both mouse STING (mmSTING) and human STING (hsSTING) .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to decrease the IFNB1 and TNF mRNA levels, and also reduces the p-TBK1 levels . It has also been shown to have effects on cell survival and increases sensitivity to genotoxic treatment in a panel of breast cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the STING protein. The STING pathway is a key adaptor protein of the innate immune response to cytosolic DNA . Upon binding to DNA, cGAS utilizes GTP and ATP as substrates to synthesize the second messenger cyclic GMP-AMP (cGAMP) . Acting as a second messenger, cGAMP binds to the ER-associated adaptor protein STING .

Temporal Effects in Laboratory Settings

The effects of STING pathway activation, which this compound inhibits, have been studied extensively .

Dosage Effects in Animal Models

Studies have shown that STING agonists, which this compound inhibits, have shown efficacy in animal models for SARS-CoV-2 virus infection .

Metabolic Pathways

The cGAS–STING pathway, which this compound inhibits, has a major impact on lipid metabolism .

Transport and Distribution

Studies have shown that STING protein, which this compound inhibits, is transported from the ER to perinuclear vesicles containing transcription factors .

Subcellular Localization

Studies have shown that STING protein, which this compound inhibits, is mainly localized on the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-170 involves several steps, including the preparation of the core structure and subsequent functionalization. The key steps include:

    Formation of the Core Structure: The core structure of C-170 is synthesized through a series of reactions involving aromatic compounds and nitration.

    Functionalization: The core structure is then functionalized by introducing various substituents to achieve the desired chemical properties.

Industrial Production Methods

Industrial production of C-170 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves purification steps, such as crystallization and chromatography, to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

C-170 undergoes several types of chemical reactions, including:

    Oxidation: C-170 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in C-170.

    Substitution: C-170 can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

N-(4-butylphenyl)-5-nitro-2-furancarboxamide is a furan derivative with potential applications as an antimicrobial and anticancer agent . Furans, or oxygen-containing heterocycles, have been studied for various therapeutic activities .

Antimicrobial Applications

  • Antimicrobial Activity: Several furan derivatives have demonstrated antimicrobial activity against various microorganisms. These include yeast, filamentous fungi, bacteria, and algae .
  • Specific Examples:
    • Furan 3-carboxamide derivatives .
    • 1-benzoyl-3-furan-2-ylmethyl-thiourea .
    • (E)-3-(2-(furan-ylmethylene)hydrazinyl)-3-oxo-N-(thiazol-2yl) propanamide .
    • 2, 3a, 8b-tri-hydroxy-3-(thiophen-2-yl-carbonyl)-2-(trifluoromethyl)-2, 3, 3a, 8b-tetra-hydro-4H-indeno[1, 2-b] furan-4-one, which showed broad-spectrum activity against gram-positive and gram-negative bacteria .
    • Alkoxy-[5-(furan-2-yl)-2-(benzyloxy)-phenyl-4,5-dihdro-1H-pyrazole-1-carbothioamide and 5-(furan-2-yl)-1-[2-naphthalen-2-yl-methoxy)-phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide, which showed activity against A. hydrophila, Y. enterocolitica, L. monocytogenes, and S. aureus .
  • Nitrofurazone: Nitrofurazone (5-nitro-2-furaldehyde semicarbazone) is a broad-spectrum nitrofuran antibiotic used in aquaculture and animal husbandry to treat protozoan and bacterial infections . However, its use has been banned in some regions due to potential carcinogenic and mutagenic effects .

Anticancer Applications

  • Anticancer Activity: Some furan derivatives exhibit anticancer activity against various tumor cell lines .
  • Specific Examples:
    • 2-[5-(5-(4-chlorophenyl) furan-2-yl)-methylene)-4-oxythioxothiazolidine-3-yl] acetic acid derivatives .
    • 1-(3’, 4’, 5’-trimethoxy) phenyl naphtha [2, 1-b] furan .
    • 4, 11-bis [(2-aminoethyl) amino] anthrax [2, 3-b] furan-5, 10-diones, which potently killed mammalian tumor cell lines, including resistant variants .
    • Furan lignans, which showed anticancer activity against QGY-7701 and HeLa cell lines .
    • 2, 5-bis (3’-indolyl) furans and 3,5-bis (3’-indolyl) isoxazoles, which showed antiproliferative activity in vitro against diverse human tumor cell lines .

Other Therapeutic Applications

  • Analgesic and Anti-inflammatory Agents:
    • 1-furan-2-yl-3-pyridin-2-yl-propenone, a dual inhibitor of COX/5-LOX, may benefit inflammation and pain management through dual inhibition of COX and LOX .
    • 5-aryl-3-[(2-chloroquinolin-3-yl) methylene] furan-2(3H)-ones showed potent anti-inflammatory activity .
    • 2-(furan-2-yl)-4-phenoxyquinolines, particularly 4-{4-[(2-furan-2-yl)-quinolin-4-yloxy]-phenyl}-but-3-en-2-one, exhibited anti-inflammatory activity .
  • CNS Active Agents:
    • 8-(furan-2-yl)-3-substituted thiazole [5, 4-e][1, 2, 4] triazolo[1, 5-c] pyrimidine-2(3H)-thione derivatives .
  • Cytoprotective Agents:
    • Novel furan compounds with potent inhibitory activity against oxygenases such as COX-1, COX-2, and 5-LOX .
  • Miscellaneous Therapeutic Agents:
    • 6b, 11b-Dihydroxy-6b, 11b-dihydo-7H-indeno-[1, 2-b]_naphtho-[2, 1-d] furan-7-one showed antioxidant, 5-lipogenase inhibitory, anti-inflammatory, and peripheral analgesic activities, with a non-ulcerogenic effect for immune pathogenic chronic inflammatory conditions .
    • 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-y-1) propenone suppressed various proinflammatory .

Comparison with Similar Compounds

Similar Compounds

    C-171: Another STING inhibitor with a similar mechanism of action.

    C-176: A compound that also targets the STING pathway but with different chemical properties.

    H-151: A STING inhibitor with distinct structural features compared to C-170.

Uniqueness of C-170

C-170 is unique due to its specific binding affinity and selectivity for the STING protein. It efficiently inhibits both human and mouse STING through the same covalent modification, making it a valuable tool for studying STING-mediated signaling and its therapeutic potential .

Biological Activity

N-(4-butylphenyl)-5-nitro-2-furancarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of nitrofuran derivatives. The structural formula can be represented as follows:

C13H14N2O3\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3

Key Features

  • Functional Groups : Contains a nitro group (-NO2) and a furan ring, which are critical for its biological activity.
  • Molecular Weight : Approximately 250.26 g/mol.

Antimicrobial Properties

Research indicates that nitrofuran derivatives exhibit significant antimicrobial activities. A study highlighted the effectiveness of various furan derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. This compound showed promising results in inhibiting bacterial growth, suggesting its potential as an antibacterial agent .

Anticancer Activity

Furan derivatives have been investigated for their anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation .

The biological activity of this compound can be attributed to:

  • DNA Interaction : The nitro group can form reactive intermediates that interact with DNA, leading to strand breaks.
  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell metabolism.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of nitrofuran derivatives, including this compound, showed a dose-dependent inhibition of bacterial strains, with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 25 µM, with mechanisms involving caspase activation .

Safety and Toxicity

While the compound exhibits beneficial biological activities, toxicity assessments are crucial. Preliminary studies suggest moderate toxicity profiles; however, further research is needed to establish safety margins and therapeutic indices.

Comparative Biological Activity Table

Compound Activity Type MIC (µg/mL) Cell Line Tested Effect Observed
This compoundAntimicrobial10-50E. coliBacterial growth inhibition
Similar Furan DerivativeAnticancer25HeLaInduction of apoptosis
Other Nitrofuran DerivativesAntimicrobial15S. aureusBacterial growth inhibition

Properties

IUPAC Name

N-(4-butylphenyl)-5-nitrofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-2-3-4-11-5-7-12(8-6-11)16-15(18)13-9-10-14(21-13)17(19)20/h5-10H,2-4H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVOHFICEFYHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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